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Compound Name:
benzo[b]thiophenone

Cat. No.: B155543

An In-depth Technical Guide to 6,7-Dihydro-4-
benzo[b]thiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydro-4-benzo[b]thiophenone, also known as 4-oxo-4,5,6,7-tetrahydrothianaphthene,
is a bicyclic heterocyclic ketone containing a fused thiophene and cyclohexenone ring system.
This scaffold is of significant interest in medicinal chemistry and materials science due to its
versatile chemical reactivity and the biological activity exhibited by its derivatives. This technical
guide provides a comprehensive overview of the physical and chemical properties of 6,7-
Dihydro-4-benzo[b]thiophenone, detailed experimental protocols for its synthesis and
purification, and an exploration of its potential role in relevant biological pathways.

Physical and Chemical Properties

6,7-Dihydro-4-benzo[b]thiophenone is a white to light yellow crystalline solid. Its core
physical and chemical properties are summarized in the tables below, compiled from various
sources.

General and Physical Properties
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Property Value Source(s)
Molecular Formula CsHsOS [1]
Molecular Weight 152.21 g/mol [1]
Appearance White to light yellow to light 2]
orange powder or lump

Melting Point 34°C [2]
35-36 °C [3]

38-40 °C (lit.) [4]

Boiling Point 92 °C at 1 mmHg [2]
150 °C at 18 Torr [3]

120 °C [5]

Flash Point 110 °C (230 °F) - closed cup [4]
Solubility Soluble in chloroform. [5]

Refractive Index

1.5895

[6]

Chemical Identifiers
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Identifier Value Source(s)
CAS Number 13414-95-4 [1]
EC Number 236-510-7 [4]
Beilstein/REAXYS Number 112276 [4]
PubChem CID 83418 [5]
MDL Number MFCD00005861 [4]

1S/C8H80S/c9-7-2-1-3-8-
InChl (4]
6(7)4-5-10-8/h4-5H,1-3H2

GJEKNELSXNSYAQ-
InChlKey [4]
UHFFFAOYSA-N

SMILES 0O=C1CCCC2=C1C=CS2 [7]

Experimental Protocols
Synthesis of 6,7-Dihydro-4-benzo[b]thiophenone

A common and effective method for the synthesis of 6,7-Dihydro-4-benzo[b]thiophenone is
the intramolecular Friedel-Crafts acylation of 3-(2-thienyl)propanoic acid. This reaction is
typically mediated by a strong dehydrating agent such as polyphosphoric acid (PPA).

Reaction Scheme:
Caption: Synthesis of 6,7-Dihydro-4-benzo[b]thiophenone.
Detailed Protocol:

o Preparation of 3-(2-thienyl)propanoic acid: This starting material can be synthesized via the
malonic ester synthesis, reacting 2-(bromomethyl)thiophene with diethyl malonate in the
presence of a base, followed by hydrolysis and decarboxylation.

o Cyclization Reaction:
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o In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place
polyphosphoric acid (PPA) (a 10-fold excess by weight relative to the acid).

o Heat the PPA to approximately 80-90°C with stirring.

o Slowly add 3-(2-thienyl)propanoic acid to the hot PPA. The addition should be done in
portions to control the exothermic reaction.

o After the addition is complete, continue heating the mixture at 90-100°C for 1-2 hours,
monitoring the reaction progress by Thin Layer Chromatography (TLC).

e Work-up and Isolation:
o Allow the reaction mixture to cool to room temperature.

o Carefully pour the viscous mixture onto crushed ice with vigorous stirring. This will
hydrolyze the PPA and precipitate the product.

o Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or
dichloromethane (3 x 100 mL).

o Combine the organic layers and wash them sequentially with water, a saturated sodium
bicarbonate solution (to remove any unreacted acid), and brine.

o Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

o Filter the drying agent and remove the solvent under reduced pressure using a rotary
evaporator to yield the crude product.

Purification of 6,7-Dihydro-4-benzo[b]thiophenone
The crude product can be purified by either recrystallization or column chromatography.
Recrystallization Protocol:

o Dissolve the crude solid in a minimal amount of a hot solvent. A mixture of ethanol and water
or hexane and ethyl acetate can be effective.
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o |f the solution is colored, a small amount of activated charcoal can be added, and the
solution can be hot-filtered.

 Allow the solution to cool slowly to room temperature, followed by further cooling in an ice
bath to induce crystallization.

o Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and
dry them under vacuum.

Column Chromatography Protocol:

Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl
acetate in hexane.

e Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
o Elute the column with the chosen solvent system, collecting fractions.
e Monitor the fractions by TLC to identify those containing the pure product.

» Combine the pure fractions and remove the solvent under reduced pressure to obtain the
purified 6,7-Dihydro-4-benzo[b]thiophenone.

Spectroscopic Data (Analogous and Predicted)

While specific, high-resolution spectra for 6,7-Dihydro-4-benzo[b]thiophenone are not readily
available in the public domain, the following information is based on data for analogous
structures and general spectroscopic principles.

'H and **C NMR Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
aromatic protons on the thiophene ring and the aliphatic protons on the cyclohexenone ring.
The aromatic protons would appear as doublets in the downfield region (around 7-8 ppm).
The aliphatic protons would appear as multiplets in the upfield region, with the protons
adjacent to the carbonyl group being the most deshielded.
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e 13C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon in the
highly deshielded region (around 190-200 ppm). Aromatic carbons would appear in the 120-
150 ppm range, and the aliphatic carbons would be found in the upfield region (20-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 6,7-Dihydro-4-benzo[b]thiophenone would be characterized by the
following key absorption bands:

Wavenumber (cm~12) Vibration

~3100 C-H stretch (aromatic)
~2950-2850 C-H stretch (aliphatic)
~1680-1660 C=0 stretch (conjugated ketone)
~1600-1450 C=C stretch (aromatic)

~1450 CH:z bend

~850-700 C-H bend (aromatic)

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M*) at m/z 152. Key fragmentation
patterns would likely involve the loss of CO (m/z 124) and subsequent fragmentation of the
heterocyclic ring system.

Biological Activity and Signaling Pathways

Derivatives of the tetrahydrobenzo[b]thiophene scaffold have shown promising biological
activities, particularly as anticancer agents. Studies have indicated that these compounds can
act as inhibitors of key enzymes in cancer cell metabolism, such as Pyruvate Dehydrogenase
Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA)[8].

Inhibition of PDK1/LDHA Pathway in Cancer Metabolism

In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon
known as the Warburg effect. PDK1 and LDHA are crucial enzymes in this process. PDK1
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inactivates the pyruvate dehydrogenase complex (PDC), shunting pyruvate away from the
mitochondria and oxidative phosphorylation. LDHA then converts pyruvate to lactate. Inhibition
of PDK1 and LDHA can reverse this metabolic switch, forcing cancer cells to rely on oxidative
phosphorylation, which can lead to increased oxidative stress and apoptosis.

The proposed mechanism of action for tetrahydrobenzo[b]thiophene derivatives involves the
inhibition of these key metabolic enzymes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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